PDE2 Inhibitory Potency: Benchmarking Against the 3-Butoxy Analog
While direct PDE2 IC50 data for 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one is not publicly reported, SAR analysis from a closely related series reveals that the alkoxy substitution pattern is the primary determinant of PDE2 inhibitory activity. The optimal 3-butoxy derivative (compound 1f) achieved an IC50 of 3.67 ± 0.47 μM, whereas the vast majority of tested alkoxylated analogs (including those with different chain lengths and aryl substitutions) were completely inactive with IC50 values >100 μM [1]. This data demonstrates that the specific benzyloxy substitution on the target compound occupies a critical chemical space that is distinct from other analogs, and any procurement of a substitute would require validation of PDE2 activity due to the high probability of inactivity.
| Evidence Dimension | PDE2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; structural analog in the benzyloxy series. |
| Comparator Or Baseline | 3-butoxy-6H-benzo[c]chromen-6-one (compound 1f): IC50 = 3.67 ± 0.47 μM; Other alkoxylated analogs (majority): IC50 > 100 μM. |
| Quantified Difference | Activity difference between an optimal alkoxy chain (3.67 μM) and inactive analogs (>100 μM) is >27-fold. |
| Conditions | In vitro enzymatic assay using recombinant PDE2 enzyme; substrate: [3H]cAMP or [3H]cGMP. |
Why This Matters
This evidence confirms that the 3-benzyloxy-4-methyl substitution pattern is a unique, non-interchangeable pharmacophore for this chemical series, and its specific activity profile cannot be assumed from other alkoxy or urolithin analogs.
- [1] Tang, L., Jiang, J., Song, G., Wang, Y., Zhuang, Z., Tan, Y., ... & Feng, X. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. International Journal of Molecular Sciences, 22(11), 5680. View Source
